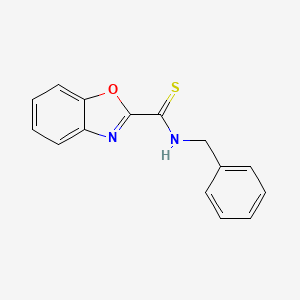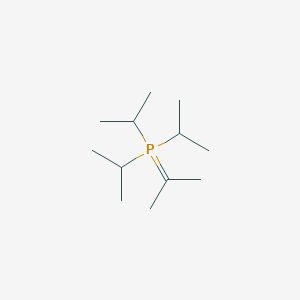
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is a chemical compound characterized by its unique structure, which includes three propan-2-yl groups and a propan-2-ylidene group attached to a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane typically involves the reaction of propan-2-yl halides with a phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphane derivatives.
Substitution: It can participate in substitution reactions where one or more of the propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Lower oxidation state phosphane derivatives.
Substitution: Various substituted phosphane compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research into its potential biological activities is ongoing, particularly in enzyme inhibition studies.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can alter the reactivity and properties of the metal center. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(propan-2-yl)phosphane: Lacks the propan-2-ylidene group.
Tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Tri(phenyl)phosphane: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is unique due to the presence of both propan-2-yl and propan-2-ylidene groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
92209-04-6 |
|---|---|
Molekularformel |
C12H27P |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
tri(propan-2-yl)-propan-2-ylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27P/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 |
InChI-Schlüssel |
ONDRVMYGHWLUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


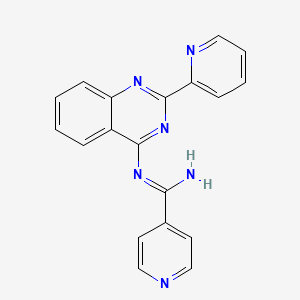
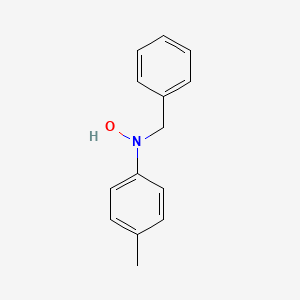

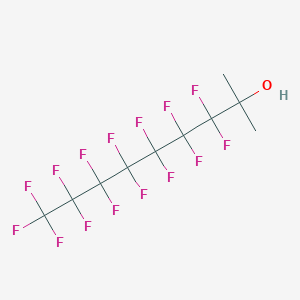
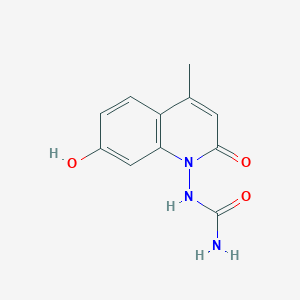
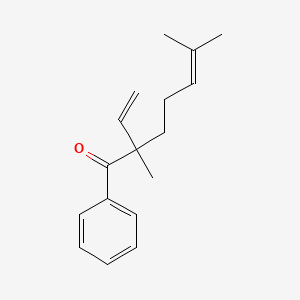
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
